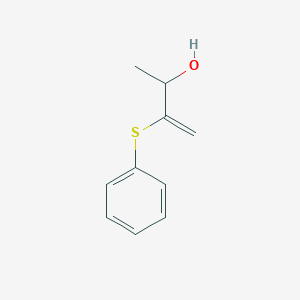
1,3-Diazacycloundecane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazacycloundecane-2-thione is a heterocyclic compound containing nitrogen and sulfur atoms within its ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of both nitrogen and sulfur atoms in the ring structure imparts distinctive reactivity and stability to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diazacycloundecane-2-thione can be synthesized through various synthetic routes. One common method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate intermediate, which then undergoes cyclization to yield the desired compound . Another approach involves the use of β-chlorovinyl aldehydes as starting materials in a multicomponent reaction, where the aldehyde reacts with ammonia, sodium hydrosulfide, and a second carbonyl compound to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diazacycloundecane-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of nitrogen and sulfur atoms in its ring structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Applications De Recherche Scientifique
1,3-Diazacycloundecane-2-thione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Diazacycloundecane-2-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and disrupt cellular processes by binding to active sites or interfering with enzyme-substrate interactions . Its ability to form stable complexes with metal ions also contributes to its biological activity and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
1,3-Diazacycloundecane-2-thione can be compared with other similar compounds, such as 1,3-thiazine-2-thiones and 1,3,5-thiadiazine-2-thiones . These compounds share similar ring structures and chemical properties but differ in the arrangement and types of atoms within the ring. The unique combination of nitrogen and sulfur atoms in this compound imparts distinct reactivity and stability, making it a valuable compound for various applications .
List of Similar Compounds
- 1,3-Thiazine-2-thiones
- 1,3,5-Thiadiazine-2-thiones
- 1,3-Dithiolane-2-thione derivatives
Propriétés
Numéro CAS |
75491-65-5 |
|---|---|
Formule moléculaire |
C9H18N2S |
Poids moléculaire |
186.32 g/mol |
Nom IUPAC |
1,3-diazacycloundecane-2-thione |
InChI |
InChI=1S/C9H18N2S/c12-9-10-7-5-3-1-2-4-6-8-11-9/h1-8H2,(H2,10,11,12) |
Clé InChI |
KOECWMUURCTHHR-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCNC(=S)NCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



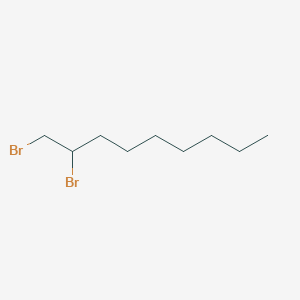
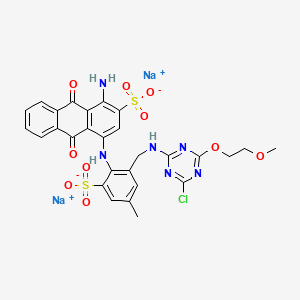
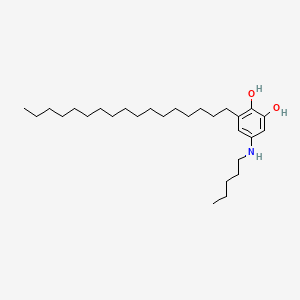
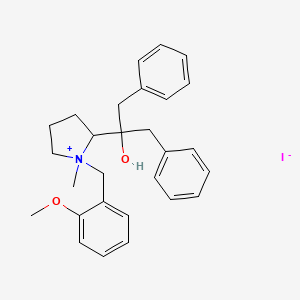
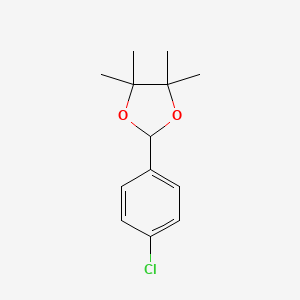
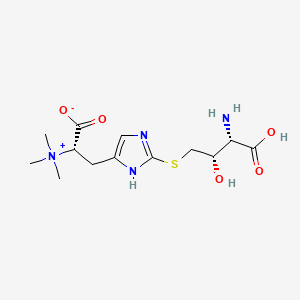

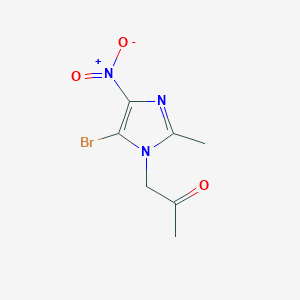
![N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}](/img/structure/B14440302.png)
![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)

![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
